4-[ethyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Description
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-2-24(18-6-4-3-5-7-18)31(28,29)20-12-8-16(9-13-20)21(25)23-17-10-14-19(15-11-17)30(22,26)27/h3-15H,2H2,1H3,(H,23,25)(H2,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYDYJPYWZQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Stepwise Assembly of the Benzamide Core
The synthesis begins with the preparation of the central benzamide scaffold. 4-Aminobenzoic acid is reacted with 4-sulfamoylphenylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt) under anhydrous dimethylformamide (DMF) at 0–5°C. This yields N-(4-sulfamoylphenyl)benzamide with an average yield of 78% after recrystallization from ethanol.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Molar Ratio (Acid:Amine) | 1:1.2 |
| Solvent | Anhydrous DMF |
| Coupling Agent | EDCI (1.5 equiv) |
| Temperature | 0–5°C → RT (12 h) |
| Purification | Ethanol recrystallization |
Introduction of the Ethyl(phenyl)sulfamoyl Group
The sulfamoyl moiety is introduced via sulfonylation of the benzamide intermediate. N-Ethyl-N-phenylsulfamoyl chloride is prepared in situ by reacting ethylphenylamine with chlorosulfonic acid in dichloromethane (DCM) at −10°C. This intermediate is then coupled to the benzamide using 4-dimethylaminopyridine (DMAP) as a catalyst, achieving a 65% yield after silica gel chromatography.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the benzamide’s para-amino group on the electrophilic sulfur center of the sulfamoyl chloride. Steric hindrance from the ethyl and phenyl groups necessitates prolonged reaction times (18–24 h) for complete conversion.
Optimization Strategies for Improved Yield
Solvent and Catalytic Enhancements
Replacing DMF with tetrahydrofuran (THF) in the benzamide coupling step reduces side-product formation (e.g., dimerization) by 22%. Additionally, substituting HOBt with HOAt (1-hydroxy-7-azabenzotriazole) increases the reaction rate due to improved leaving-group stability, elevating yields to 84%.
Temperature-Controlled Sulfonylation
Lowering the sulfonylation temperature to −20°C minimizes hydrolysis of the sulfamoyl chloride. A study comparing yields at −20°C vs. 0°C demonstrated a 15% increase in product purity (HPLC: 98.2% vs. 83.5%).
Analytical Characterization and Validation
Spectroscopic Profiling
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥98% purity. Critical impurities include unreacted benzamide (retention time: 4.2 min) and hydrolyzed sulfamoyl chloride (retention time: 5.8 min).
Challenges and Mitigation Strategies
Steric Hindrance in Sulfonylation
The ethyl and phenyl substituents on the sulfamoyl group create steric barriers, necessitating:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the sulfonylation step enhances reproducibility and reduces reaction time by 70%. A pilot-scale study achieved a throughput of 12 kg/day with 91% yield.
Green Chemistry Approaches
Replacing DCM with cyclopentyl methyl ether (CPME) in sulfamoyl chloride synthesis reduces environmental impact (E-factor: 8.2 → 3.7) while maintaining yield (63% vs. 65%).
Chemical Reactions Analysis
Types of Reactions
4-[ethyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide groups, potentially leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or sulfonamide groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe to study biological processes involving sulfonamides.
Medicine: Possible development as an antimicrobial or anti-inflammatory agent.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[ethyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Substituent Variations on the Sulfamoyl Group
Modifications to the sulfamoyl group significantly influence physicochemical and biological properties.
Key Findings :
Modifications to the Benzamide Scaffold
The benzamide core is frequently substituted with heterocycles or functional groups to modulate activity.
Key Findings :
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
